molecular formula C15H16BrN5O2 B14104257 7-[2-(benzylamino)ethyl]-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione

7-[2-(benzylamino)ethyl]-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14104257
M. Wt: 378.22 g/mol
InChI Key: KIQPTLILOFXJKL-UHFFFAOYSA-N
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Description

7-[2-(Benzylamino)ethyl]-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(benzylamino)ethyl]-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves a multi-step processThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-[2-(benzylamino)ethyl]-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purine derivatives .

Scientific Research Applications

7-[2-(benzylamino)ethyl]-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-[2-(benzylamino)ethyl]-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit purine metabolism enzymes, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(benzylamino)ethyl]-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzylaminoethyl group and bromine atom contribute to its potential as a versatile intermediate in organic synthesis and its promising biological activities .

Properties

Molecular Formula

C15H16BrN5O2

Molecular Weight

378.22 g/mol

IUPAC Name

7-[2-(benzylamino)ethyl]-8-bromo-3-methylpurine-2,6-dione

InChI

InChI=1S/C15H16BrN5O2/c1-20-12-11(13(22)19-15(20)23)21(14(16)18-12)8-7-17-9-10-5-3-2-4-6-10/h2-6,17H,7-9H2,1H3,(H,19,22,23)

InChI Key

KIQPTLILOFXJKL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCNCC3=CC=CC=C3

Origin of Product

United States

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